N-Hydroxy-L-methioninamide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658135 | |
| Record name | N-Hydroxy-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19253-87-3 | |
| Record name | N-Hydroxy-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Hydroxy L Methioninamide and N Hydroxy Amino Acid Amides
Strategies for N-Hydroxylated Amino Acid and Peptide Synthesis
The incorporation of N-hydroxy groups into amino acids and peptides requires specialized synthetic approaches to handle the reactivity of the hydroxylamino function. Both solid-phase and solution-phase methods have been successfully employed, each with its own set of advantages and challenges.
Solid-Phase Synthesis Protocols for N-Hydroxypeptides
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of N-hydroxypeptides. rsc.org A common strategy involves the use of pre-formed N-hydroxy amino acid building blocks, which can be incorporated into a growing peptide chain on a solid support. rsc.orgnih.gov To prevent unwanted side reactions, the N-hydroxy group is often protected, for instance as a benzyl (B1604629) ether, which can be removed at a later stage. nih.gov
One versatile method involves the on-resin acylation of α-hydrazino acid residues with Fmoc-protected acid chlorides. rsc.org However, to avoid the use of these labile reagents, a dipeptide building block approach is often preferred. rsc.orgnih.gov In this strategy, a protected N-hydroxy dipeptide is synthesized in solution and then coupled to the resin-bound peptide chain using standard SPPS protocols. rsc.orgnih.gov This approach has been shown to be effective and can circumvent issues like over-acylation. rsc.org
For instance, a protocol for the efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO), a moiety that resembles the hydroxamate group, has been described. This method allows for the incorporation of the 1,2-HOPO-4-COOH unit without the need for N-OH protection. nih.gov When protection is necessary, a benzyl group is often used, and its removal can be achieved concurrently with the cleavage of the peptide from the resin using a trifluoromethanesulfonic acid (TFMSA) cocktail. nih.gov
A general route for the solid-phase synthesis of peptide hydroxylamines involves the use of N-benzylidene nitrones of N-hydroxy-alpha-amino acids. researchgate.netresearchgate.net These can be incorporated into peptide chains using standard Fmoc-based chemistry. researchgate.netresearchgate.net Subsequent deprotection and cleavage from the resin yield the desired N-terminal peptide hydroxylamines. researchgate.netresearchgate.net
Solution-Phase Synthesis Approaches
Solution-phase synthesis provides a high degree of flexibility and is particularly useful for the preparation of specialized N-hydroxy amino acid derivatives and short N-hydroxypeptides. rsc.org This approach allows for careful control of reaction conditions and purification of intermediates at each step.
A common method for synthesizing N-hydroxy-α-amino acids involves the reaction of α-bromo acids with hydroxylamine. However, this can sometimes lead to the formation of byproducts. cdnsciencepub.com An alternative and more controlled approach is the reduction of α-oximino esters. ru.nl
For the synthesis of N-hydroxypeptides in solution, a key step is the formation of the hydroxamate bond. One method involves the acylation of an N-hydroxyamino component with an activated N-protected amino acid. For example, N-(benzoyloxy)phenethylamine can be acylated with the acid chloride of N(alpha)-Fmoc-L-leucine to form an N(alpha)-Fmoc-N-(benzoyloxy)-L-leucinamide. nih.gov The benzoyl protecting group can then be removed to yield the N-hydroxy derivative. nih.gov The presence of the Fmoc group allows for further peptide chain elongation using standard coupling methods. nih.gov
Another strategy involves the use of o-nitrophenylsulfenyl-N-carboxyanhydrides for the synthesis of N-hydroxypeptides. researchgate.net Additionally, a dipeptide building block strategy, similar to that used in SPPS, can be employed in solution. nih.gov This involves the synthesis of N-amino or N-hydroxy dipeptide building blocks which can then be used in subsequent coupling reactions. nih.gov
Development of Specific N-Hydroxylated Amide Bond Formation Techniques
The formation of the N-hydroxylated amide (hydroxamate) bond is the crucial step in the synthesis of these modified peptides. Standard peptide coupling reagents are often employed, but their efficiency and the potential for side reactions need to be carefully considered.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), were among the first reagents used for this purpose. luxembourg-bio.com To minimize side reactions and epimerization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com Other coupling reagents based on uronium/aminium, phosphonium, and immonium salts have also been developed. luxembourg-bio.com For instance, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is highly effective, especially for coupling N-methylated amino acids. peptide.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another fast-acting reagent that leads to less epimerization. peptide.com
The α-ketoacid-hydroxylamine (KAHA) ligation is a notable technique for forming amide bonds without the need for coupling reagents. This reaction involves the decarboxylative addition of a C-terminal α-ketoacid to an N-terminal hydroxylamine, producing only water and carbon dioxide as byproducts. uantwerpen.be
The "Umpolung Amide Synthesis" (UmAS) represents another innovative approach. This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly synthesize N-aryl amides. researchgate.netnih.gov
Stereochemical Control in the Synthesis of N-Hydroxy Amino Acid Derivatives
Maintaining the stereochemical integrity of the chiral centers in amino acid derivatives is paramount during synthesis. The introduction of an N-hydroxy group can sometimes increase the risk of racemization, especially during the activation and coupling steps.
In the synthesis of hydroxyethylene dipeptide isosteres, controlling the stereochemistry at three chiral centers is a key requirement. acs.org Convergent synthetic strategies have been developed that allow for good diastereoselectivity (86-94% de) and very high enantioselectivity (>95% ee). acs.org These methods often rely on the stereoselective reduction of ketone intermediates. acs.org
When using coupling reagents, the choice of reagent and additives is critical for minimizing epimerization. The addition of HOBt to carbodiimide-mediated couplings is a classic example of a strategy to suppress racemization. luxembourg-bio.compeptide.com The use of pre-formed dipeptide building blocks, particularly those with N-heteroatom substitutions, has been shown to exhibit unusual resistance to epimerization upon activation and incorporation onto a solid support. nih.gov This resistance is attributed to the strong electron-withdrawing effect of the N-heteroatom substituent, which suppresses the formation of oxazolonium intermediates that can lead to racemization. nih.gov
The stereochemical outcome of certain reactions, such as the proline-catalyzed asymmetric α-hydroxylation of aldehydes, is highly dependent on the chirality of the catalyst used (D- or L-proline). d-nb.info This dual stereocontrol allows for the precise manipulation of the configuration of the newly introduced hydroxyl group. d-nb.info
Analytical Methodologies for Synthetic Intermediate and Product Verification
The verification of synthetic intermediates and final products is crucial for ensuring the success of the synthesis and the purity of the target compound. A combination of analytical techniques is typically employed.
Mass Spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). nih.govontosight.ai Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) are commonly used. nih.gov MS is generally more sensitive than NMR. uba.ar Fragmentation patterns observed in techniques like electron impact ionization (EI) mass spectrometry can provide valuable structural information. researchgate.net
Chromatographic techniques , such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are used to monitor the progress of reactions and to purify the products. HPLC, in particular, is crucial for assessing the purity of the final compound and for separating diastereomers to verify stereochemical integrity. rsc.org
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. nih.gov
Optical Rotation measurements, using a polarimeter, are used to determine the enantiomeric purity of chiral compounds. nih.gov
X-ray Crystallography can provide definitive proof of the three-dimensional structure and stereochemistry of a crystalline compound. nih.govnih.gov
| Analytical Technique | Application in N-Hydroxy-L-methioninamide Synthesis |
| NMR Spectroscopy | Structural elucidation, confirmation of functional groups, analysis of stereochemistry and secondary structure. pnas.orgnih.govuba.ar |
| Mass Spectrometry | Molecular weight determination, elemental composition analysis (HRMS), and structural fragmentation analysis. nih.govontosight.airesearchgate.net |
| HPLC | Reaction monitoring, purification, and assessment of purity and stereochemical integrity. rsc.org |
| IR Spectroscopy | Identification of functional groups. nih.gov |
| Optical Rotation | Determination of enantiomeric purity. nih.gov |
| X-ray Crystallography | Definitive determination of 3D structure and stereochemistry. nih.govnih.gov |
Conformational Analysis and Structure Activity Relationship Sar Studies of N Hydroxy Amino Acid Amides
Conformational Impact of N-Hydroxylation on Peptide Scaffolds
Influence on Secondary Structure Stability, including β-Sheet Propensity
Backbone N-hydroxylation has emerged as a valuable tool for stabilizing specific secondary structures within peptides, particularly β-sheets. Unlike N-alkylation, which can be destabilizing, the incorporation of N-hydroxy groups into a peptide backbone can be accommodated within the β-strand region of a hairpin structure without an energetic penalty. In fact, studies on model β-hairpin systems have demonstrated that di-N-hydroxylated variants exhibit an enhancement in stability.
Research on N-hydroxyglycine (Hyg) residues has shown they can stabilize remarkably short β-sheets, leading to the formation of unique parallel β-sheet structures through self-assembly. This stabilizing effect is attributed to a combination of factors. The N-hydroxy group, with its greater electron density and hydrogen bond donor capacity, is thought to promote an extended β-sheet-like conformation. Furthermore, N-hydroxylation favors the trans conformation of the amide bond, a prerequisite for β-sheet formation, and can stabilize these structures through a network of strong interstrand hydrogen bonds that outweigh local conformational disruptions.
For a residue like N-Hydroxy-L-methioninamide, the inherent flexibility of the methionine side chain would be paired with the β-sheet-promoting tendency of the N-hydroxy modification. This combination could be leveraged in peptide design to create structured motifs where the conformationally rigid backbone is complemented by a flexible side chain capable of diverse interactions within a protein binding site.
| Structural Property | Effect of N-Hydroxylation | Underlying Mechanism | Reference |
|---|---|---|---|
| Amide Bond Conformation | Strongly favors trans rotamer | Intramolecular hydrogen bonding and stereoelectronic effects | |
| β-Sheet Stability | Enhanced stability, even in short peptides | Promotion of extended conformations and formation of strong interstrand H-bonds | |
| Backbone Flexibility | Restricts backbone dihedral angles | Cooperative non-covalent interactions and engagement in intraresidue H-bonds |
Analysis of Hydrogen-Bonding Interactions
The N-hydroxy group introduces a potent hydrogen-bond donor and acceptor, significantly influencing the hydrogen-bonding network of a peptide scaffold. This dual capability allows the hydroxamate group to engage in both intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing defined geometries like turns and sheets.
Spectroscopic and crystallographic studies have revealed that N-hydroxy amides participate in a strong network of interstrand hydrogen bonds, which is a key factor in the formation of stable, parallel β-sheet structures. A notable stereoelectronic effect is observed: the N-hydroxylation decreases the nitrogen lone pair resonance in the amide bond, which in turn increases the basicity and hydrogen-bond acceptor strength of the adjacent carbonyl oxygen. This enhanced acceptor capacity of the carbonyl, combined with the donor capacity of the N-OH group itself, creates a robust and cooperative hydrogen-bonding system.
In peptoids, the introduction of N-hydroxy amides has been shown to drive the formation of unique sheet-like structures held together by intermolecular hydrogen bonds, a feature not typically seen in other peptoid designs. These findings underscore the capacity of the N-hydroxy group to control both local and long-range interactions, making it a powerful tool for engineering specific peptide and peptidomimetic architectures.
Elucidation of Structure-Activity Relationships in N-Hydroxy Amide Derivatives
The N-hydroxy amide group, particularly in the form of a hydroxamate, is a well-established zinc-binding group (ZBG) found in a multitude of enzyme inhibitors. This has made N-hydroxy amide derivatives a major focus of structure-activity relationship (SAR) studies aimed at developing potent and selective therapeutic agents.
Identification of Pharmacologically Relevant Structural Motifs
A common pharmacophore model for many inhibitors incorporating an N-hydroxy amide consists of three key components: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the target enzyme.
Zinc-Binding Group (ZBG): The N-hydroxy amide (hydroxamate) is a highly effective ZBG, capable of chelating the zinc ion in the active site of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Linker: This component connects the ZBG to the cap group, and its length, rigidity, and chemical nature are critical for correctly positioning the other two elements within the enzyme's active site.
Cap Group: This is typically a larger, often aromatic or heterocyclic, moiety that interacts with residues on the rim of the active site. These interactions are crucial for determining the inhibitor's affinity and selectivity for a specific enzyme isoform.
Pharmacophore modeling based on known inhibitors has successfully identified the essential spatial arrangement of these features. For example, a model for a series of N-hydroxyphenyl acrylamide (B121943) inhibitors identified a combination of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as the key features for activity. Such models serve as a guide for the design and virtual screening of new compounds with potentially improved pharmacological profiles.
Strategies for Optimizing Affinity and Selectivity
Improving the binding affinity and isoform selectivity of N-hydroxy amide-based inhibitors is a central goal in medicinal chemistry. Rational drug design employs several strategies to achieve this optimization.
Modification of the Cap Group: Since the cap group often interacts with less conserved regions of the enzyme surface, modifying its structure is a primary strategy for achieving selectivity. Altering its size, shape, and electrostatic properties can exploit subtle differences between enzyme isoforms.
Varying the Linker: The length and rigidity of the linker are fine-tuned to achieve optimal orientation of the ZBG and cap group. Introducing conformational constraints into the linker, for example through cyclization or the incorporation of double bonds, can pre-organize the inhibitor in its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—chemical groups with similar physical or chemical properties—can improve pharmacokinetic properties, enhance selectivity, or create novel intellectual property. For instance, replacing a labile amide bond within the linker or cap group with a more stable mimic like a 1,2,3-triazole can increase metabolic stability.
Exploiting Unique Interactions: Detailed structural knowledge of the target enzyme can reveal opportunities for designing inhibitors that form specific interactions (e.g., electrostatic or hydrogen bonds) with non-conserved residues, thereby enhancing selectivity.
Through the iterative application of these strategies, guided by computational modeling and empirical SAR data, the potency and selectivity of N-hydroxy amide derivatives can be systematically improved, leading to the development of more effective and safer therapeutic agents.
| Compound Name |
|---|
| This compound |
| N-hydroxyglycine (Hyg) |
Metabolic Pathways and Pharmacokinetic Considerations for N Hydroxy Amide Systems
Biochemical Fate of N-Hydroxylated Compounds
The introduction of a hydroxyl group onto an amide nitrogen, as seen in N-Hydroxy-L-methioninamide, significantly influences the molecule's journey through the body. This structural modification creates a focal point for metabolic enzymes, altering the compound's stability and potential for generating reactive intermediates.
Amide bonds are known for their high stability, a feature attributed to resonance that imparts a double-bond character to the carbon-nitrogen linkage. nih.gov However, the N-hydroxy amide group in compounds like this compound presents a different scenario. Unlike common amides, N-hydroxy amides, also known as hydroxamic acids, are distinctly reactive. acs.org Their stability in a biological environment is a critical factor determining their pharmacokinetic profile.
A significant aspect of the metabolism of N-hydroxylated compounds is their potential to form reactive metabolites. nih.govgu.se These reactive species can arise from the bioactivation of the N-hydroxy group. nih.gov For instance, N-hydroxy metabolites can be generated through the metabolic processing of molecules containing amino or nitro groups. nih.gov These metabolites are often unstable and can be converted into highly reactive electrophiles, such as nitrenium ions, which can covalently bind to cellular macromolecules like proteins and nucleic acids. nih.govgu.se This binding can lead to cellular damage and toxicity. nih.gov
The formation of reactive metabolites is a key concern in drug development, and pharmaceutical companies often implement assays to assess a compound's potential for bioactivation. nih.gov The body has several detoxification pathways to neutralize these reactive species. A primary mechanism is conjugation with glutathione (B108866) (GSH), a process that renders the metabolites more water-soluble and facilitates their excretion. Other detoxification routes include glucuronidation and sulfation, where glucuronic acid or a sulfate (B86663) group is attached to the N-hydroxy moiety, respectively. nih.govnih.gov These conjugation reactions increase the polarity of the compound, aiding in its elimination from the body.
Bioavailability and Membrane Permeability Studies
The ability of this compound to be absorbed and to cross biological membranes is crucial for its potential biological activity. The N-hydroxy amide group plays a significant role in determining the physicochemical properties that govern these processes.
The process by which this compound enters cells is likely multifaceted, involving both passive diffusion and carrier-mediated transport. The structural similarity to the amino acid methionine suggests that it could be recognized by amino acid transporters. The uptake of nanoparticles has been shown to occur via endocytosis, a process where the cell membrane engulfs the particle. mdpi.com For smaller molecules like this compound, specific transporters are more likely to be involved. The efficiency of cellular uptake can be influenced by factors such as the concentration of the compound and the expression levels of relevant transporters on the cell surface. mdpi.com
| Uptake Mechanism | Description |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient, driven by lipid solubility. |
| Carrier-Mediated Transport | Involvement of specific protein transporters, such as amino acid transporters, that recognize and shuttle the molecule across the membrane. |
| Endocytosis | Engulfment of the molecule by the cell membrane to form a vesicle. This is more common for larger particles. mdpi.com |
Interplay with Methionine Metabolic Cycles
Given its structure as a derivative of L-methionine, this compound has the potential to interact with the intricate network of metabolic pathways centered around methionine. The methionine cycle is fundamental to numerous cellular processes, including the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for methylation reactions, and the production of cysteine and glutathione.
Any interaction of this compound with the enzymes of the methionine cycle could have significant biological consequences. For example, it could potentially act as a competitive inhibitor or an alternative substrate for enzymes such as methionine adenosyltransferase (MAT), which synthesizes SAM from methionine and ATP. Such an interaction could modulate the levels of SAM and affect a wide range of methylation-dependent processes. Further research is necessary to delineate the specific interactions between this compound and the components of the methionine metabolic cycles.
| Enzyme/Metabolite | Function in Methionine Cycle | Potential Interaction with this compound |
| Methionine Adenosyltransferase (MAT) | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. | Competitive inhibition or allosteric modulation. |
| S-Adenosylmethionine (SAM) | Universal methyl group donor for methylation of DNA, RNA, proteins, and lipids. | Altered levels due to interaction with MAT. |
| S-Adenosylhomocysteine (SAH) Hydrolase | Hydrolyzes SAH to homocysteine and adenosine. | Indirect effects from changes in SAM/SAH ratio. |
| Methionine Synthase | Remethylates homocysteine to form methionine. | Potential feedback regulation. |
Unable to Generate Article on "this compound" Due to Lack of Scientific Data
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no currently available research detailing the metabolic pathways and pharmacokinetic considerations for the chemical compound "this compound" as specified in the requested outline.
Extensive queries have failed to identify any studies or data related to the interaction of this compound with the following biological processes:
Transmethylation and Transsulfuration Pathway Interactions
Modulation of S-Adenosylmethionine (SAM) Synthesis and Methylation Processes
Influence on Integrated Stress Response (ISR) and mTOR Signaling Pathways
The provided outline requires a thorough and scientifically accurate discussion of these specific metabolic and signaling pathways in the context of this compound. Without any primary or secondary research sources addressing these interactions, it is not possible to generate an article that is both informative and factually sound.
Therefore, we are unable to fulfill the request to generate an English-language article on "this compound" that adheres to the specified structure and content inclusions. The creation of such an article would necessitate speculation or the fabrication of data, which would contravene the principles of scientific accuracy.
Preclinical Investigations and Translational Research on N Hydroxy L Methioninamide Analogs
In Vitro Cellular Models for Efficacy and Selectivity Assessment
In vitro cellular models are fundamental in the early stages of drug discovery to determine the biological activity and selectivity of new chemical entities. For N-hydroxy-L-methioninamide analogs, these models are crucial for assessing their potential as enzyme inhibitors, particularly against MMPs. The hydroxamate functional group is a well-established zinc-binding group, which is key to the inhibitory mechanism of these compounds as it chelates the zinc ion in the active site of MMPs. mdpi.commdpi.com
Research on related methionine-based compounds demonstrates their potential to inhibit cancer cell proliferation. For instance, L-methionine has been shown to inhibit the growth of pancreatic and prostate cancer cell lines by affecting cell cycle progression. nih.gov Analogs are designed to build upon these foundational findings, aiming for greater potency and selectivity.
The selectivity of MMP inhibitors is a critical parameter assessed in cellular models. Early broad-spectrum MMP inhibitors, many of which were hydroxamate-based, failed in clinical trials due to off-target effects leading to musculoskeletal side effects. nih.govpatsnap.com This has driven the development of more selective inhibitors. Cellular assays using panels of cancer cell lines with varying MMP expression profiles help determine the inhibitory specificity of this compound analogs. For example, studies on other MMP inhibitors have used Matrigel invasion assays to demonstrate a concentration-dependent inhibition of cancer cell invasion. nih.gov
The table below summarizes representative findings from in vitro studies on hydroxamate-based MMP inhibitors, illustrating the type of data generated in these cellular models.
| Compound Type | Cell Line | Assay | Key Finding |
| Hydroxamate-based MMP inhibitor | Murine Melanoma | Matrigel Invasion | Concentration-dependent inhibition of cell invasion nih.gov |
| Peptide-based MMP-9 Inhibitor | B-CLL cells | Cell Migration | Dose-dependent inhibition of cell migration (IC50 = 12 µM for IS4 peptide) mdpi.com |
| L-Methionine | HPAC, BXPC-3 (Pancreatic Cancer) | Proliferation Assay | Inhibition of cell proliferation nih.gov |
| L-Methionine | LNCaP, DU-145 (Prostate Cancer) | Cell Cycle Analysis | Cell cycle arrest nih.gov |
In Vivo Animal Models for Therapeutic Evaluation
Following promising in vitro results, this compound analogs are advanced to in vivo animal models to evaluate their therapeutic efficacy and systemic effects in a whole-organism context. These studies are critical for understanding how the compounds behave within a complex biological system.
Studies on Antitumor and Antimetastatic Effects
Animal models, particularly murine models of cancer, are extensively used to test the antitumor and antimetastatic potential of MMP inhibitors. For instance, preclinical studies with broad-spectrum hydroxamate inhibitors like prinomastat and batimastat showed promising tumor-inhibiting activity in xenograft models of various cancers, including glioma, colon, lung, breast, and melanoma. dovepress.com Similarly, a carbamoyl phosphonate MMP inhibitor demonstrated the ability to prevent tumor colonization in a murine melanoma model. nih.gov
These studies typically involve administering the compound to animals bearing tumors and monitoring tumor growth and the development of metastases over time. The results from these models provide essential proof-of-concept for the therapeutic strategy. For example, an antibody-based MMP inhibitor, DX-2400, showed reduced tumor growth and vascularization in a breast cancer xenograft mouse model. mdpi.com While specific data for this compound is not detailed in the provided results, the extensive research on analogous hydroxamate MMP inhibitors provides a strong framework for its preclinical evaluation. dovepress.com
Assessment of Systemic Biological Efficacy and Safety Margins
Animal models allow researchers to determine the therapeutic window of a compound—the range between the dose that produces a therapeutic effect and the dose that causes toxicity. The failure of early broad-spectrum MMP inhibitors in clinical trials was often linked to a narrow therapeutic window, with significant side effects occurring at doses required for efficacy. patsnap.com Therefore, preclinical animal studies for new analogs focus on identifying compounds with a wide safety margin, demonstrating potent antitumor activity at doses that are well-tolerated by the animal. Studies on actinomycin D analogs, for instance, have shown that specific amino acid substitutions can significantly lower acute toxicity in mice while retaining antitumor activity. nih.gov
Development as Peptidomimetics for Enhanced Drug-like Properties
Natural peptides often have limitations as therapeutic agents due to poor metabolic stability, low bioavailability, and rapid excretion. azolifesciences.comlifechemicals.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. azolifesciences.comnih.gov The development of this compound analogs frequently involves peptidomimetic strategies to overcome these hurdles.
The goal is to retain the essential pharmacophore—the part of the molecule responsible for biological activity—while modifying the peptide backbone or side chains to enhance stability and bioavailability. nih.govlongdom.org This can involve:
Backbone Modifications: Replacing amide bonds with more stable linkages to resist enzymatic degradation by proteases. researchgate.net
N-Alkylation: Adding alkyl groups to the amide nitrogen, which can improve metabolic stability and cell permeability. nih.gov
Incorporation of Non-natural Amino Acids: Using D-amino acids or other synthetic amino acids to create structures that are not recognized by proteases. nih.gov
Conformational Constraints: Introducing cyclic structures or other modifications to lock the molecule into its active conformation, which can increase potency and selectivity. nih.gov
These strategies aim to convert a promising but flawed lead compound into a viable drug candidate by optimizing its pharmacokinetic profile without sacrificing its therapeutic efficacy. lifechemicals.com
Amino Acid-Based Tracers and Their Diagnostic Applications
The increased uptake of amino acids by tumor cells compared to normal tissues is a well-established phenomenon. ingentaconnect.comsnmjournals.org This metabolic alteration provides an opportunity for diagnostic imaging. By labeling amino acids or their analogs with positron-emitting radionuclides (like ¹¹C or ¹⁸F) or single-photon emission computed tomography (SPECT) isotopes (like ⁹⁹ᵐTc), it is possible to visualize tumors non-invasively. ingentaconnect.comfrontiersin.org
Methionine and its analogs are particularly valuable as tracers for positron emission tomography (PET) imaging, especially in neuro-oncology. nih.gov Radiolabeled methionine, such as ¹¹C-MET, is used for:
Delineating tumor boundaries more accurately than conventional MRI. nih.gov
Distinguishing between tumor recurrence and post-treatment effects like radiation necrosis. frontiersin.orgmdpi.com
Guiding biopsies to the most metabolically active parts of a tumor. nih.gov
While ¹¹C-MET is effective, its short half-life (20 minutes) limits its use to facilities with an on-site cyclotron. frontiersin.org This has spurred the development of ¹⁸F-labeled amino acid tracers, such as ¹⁸F-FET (¹⁸F-fluoro-ethyl-tyrosine), which have a longer half-life (110 minutes) and allow for wider distribution. frontiersin.orgmdpi.com Research is ongoing to develop novel nanosized radiolabeled analogs of methionine for SPECT imaging, which could offer further advantages in tumor imaging and therapy. ingentaconnect.com The development of tracers based on the this compound scaffold could potentially combine the tumor-targeting properties of methionine with unique imaging characteristics.
The table below highlights key amino acid-based tracers and their applications.
| Tracer | Isotope | Imaging Modality | Primary Diagnostic Application |
| ¹¹C-MET | Carbon-11 | PET | Brain tumors (gliomas), recurrence vs. radiation necrosis frontiersin.orgsnmjournals.org |
| ¹⁸F-FET | Fluorine-18 | PET | Brain tumors, better delineation than MRI, distinguishing tumor from inflammation frontiersin.orgnih.gov |
| ¹⁸F-FDOPA | Fluorine-18 | PET | Brain tumors, neuroendocrine tumors nih.gov |
| ⁹⁹ᵐTc-Dendrimer G2-Methionin | Technetium-99m | SPECT | Experimental tumor imaging ingentaconnect.com |
Future Research Directions and Prospects for N Hydroxy L Methioninamide
Rational Design and Synthesis of Advanced N-Hydroxy-L-Methioninamide Derivatives
The future development of this compound as a therapeutic agent will heavily rely on the rational design and synthesis of advanced derivatives to optimize its potency, selectivity, and pharmacokinetic properties. Structure-based drug design will be instrumental in this endeavor. By utilizing X-ray crystallography and computational modeling of this compound bound to its target enzymes, researchers can identify key interactions and design modifications to enhance binding affinity. acs.org
Synthetic strategies will likely focus on several key areas of the molecule:
Modification of the Methionine Side Chain: Altering the thioether group of the methionine side chain could influence the compound's metabolic stability and interaction with target proteins.
Substitution on the Amide Nitrogen: Introducing various substituents on the amide nitrogen can modulate the compound's lipophilicity and cell permeability.
Scaffold Hopping: Replacing the methionine backbone with other amino acid or non-amino acid structures while retaining the key N-hydroxy amide functionality could lead to derivatives with novel target profiles.
Advanced synthetic methodologies, such as solid-phase synthesis and multicomponent reactions, will be crucial for the efficient generation of diverse libraries of these derivatives. researchgate.netucf.edu
| Derivative Design Strategy | Rationale | Potential Outcome |
| Methionine Side Chain Modification | Enhance metabolic stability, alter target interactions | Improved in vivo half-life, novel target selectivity |
| Amide Nitrogen Substitution | Modulate physicochemical properties | Enhanced cell permeability and bioavailability |
| Scaffold Hopping | Explore new chemical space, identify novel targets | Derivatives with different therapeutic applications |
Application of High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
To expedite the discovery of novel and potent drug candidates based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different chemical building blocks. nih.govresearchgate.net
The general process would involve:
Library Design: Creating a virtual library of this compound derivatives with variations at specific points in the molecule. nih.gov
Combinatorial Synthesis: Synthesizing the designed library using automated, parallel synthesis techniques.
High-Throughput Screening: Screening the library against a panel of relevant biological targets, such as various metalloproteinases or histone deacetylases, using automated biochemical or cell-based assays. nih.govresearchgate.net
Hit Identification and Validation: Identifying compounds that show significant activity and confirming their inhibitory potential through secondary assays.
This approach can significantly accelerate the identification of lead compounds with improved therapeutic properties compared to the parent this compound. nih.gov
| Screening Method | Description | Advantages |
| Biochemical Assays | Measure the direct inhibition of purified target enzymes. | High throughput, provides direct measure of target engagement. |
| Cell-Based Assays | Assess the effect of compounds on cellular processes. | More physiologically relevant, provides information on cell permeability and toxicity. |
| Virtual Screening | Computationally dock virtual libraries of compounds into the active site of a target protein. | Cost-effective, can prioritize compounds for synthesis and experimental screening. nih.gov |
Exploration of Targeted Delivery Systems and Formulation Strategies
The effective delivery of this compound and its derivatives to the site of action is crucial for maximizing their therapeutic efficacy while minimizing potential side effects. wikipedia.org Research into targeted delivery systems and advanced formulation strategies will be a key aspect of its future development.
Promising approaches include:
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.gov These nanoparticles can also be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific tissues or cells.
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that recognizes a tumor-specific antigen can enable highly targeted delivery to cancer cells. rsc.org
Prodrug Strategies: Modifying the N-hydroxy amide group to create a prodrug that is activated by specific enzymes at the target site can improve drug stability and reduce off-target toxicity.
These strategies aim to increase the local concentration of the drug at the desired site of action, thereby enhancing its therapeutic index. wikipedia.org
Discovery of Novel Molecular Targets and Mechanistic Insights
While the hydroxamic acid moiety suggests that metalloenzymes are likely targets for this compound, a comprehensive understanding of its biological activity requires the identification of its full range of molecular targets and a detailed elucidation of its mechanisms of action. nih.govnih.gov
Future research in this area will likely involve:
Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography to identify the proteins that directly interact with this compound in complex biological samples.
Mechanism of Action Studies: Utilizing a combination of biochemical, biophysical, and cell biology techniques to understand how the compound modulates the activity of its identified targets and the downstream cellular consequences.
Structural Biology: Determining the crystal structures of this compound in complex with its targets to provide a detailed, atomic-level understanding of the binding interactions. acs.org
The discovery of novel targets for this compound could open up new avenues for its therapeutic application. nih.gov
Potential for Broader Therapeutic Applications
The ability of the hydroxamic acid functional group to inhibit a wide range of metalloenzymes suggests that this compound and its derivatives may have therapeutic potential in a variety of diseases beyond those initially investigated. acs.orgnih.govresearchgate.net
Potential future applications to be explored include:
Oncology: As inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in tumor growth, invasion, and metastasis. nih.govunimi.itacs.org
Inflammatory Diseases: By targeting enzymes such as leukotriene A4 hydrolase and cyclooxygenases, which are involved in inflammatory pathways. nih.gov
Infectious Diseases: Through the inhibition of essential bacterial or fungal metalloenzymes, such as peptide deformylase or metallo-β-lactamases. nih.govmdpi.com
Neurodegenerative Diseases: Investigating the potential to inhibit enzymes like beta-secretase in Alzheimer's disease or to modulate histone acetylation in neurodegenerative processes. mdpi.comnih.gov
Systematic screening of this compound derivatives against a broad panel of disease-relevant targets will be crucial for uncovering these new therapeutic opportunities.
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, its future research should be integrated with systems biology and various "omics" technologies. nih.govnih.gov This approach moves beyond a single-target perspective to analyze the compound's impact on complex cellular networks.
Key technologies and their applications include:
Genomics and Transcriptomics (e.g., RNA-seq): To identify changes in gene expression patterns in response to treatment with this compound, revealing the cellular pathways that are modulated by the compound.
Proteomics: To analyze global changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action and potential off-target effects.
Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism.
By integrating data from these different omics levels, researchers can construct comprehensive models of how this compound perturbs biological systems, leading to a more complete understanding of its therapeutic potential and potential for adverse effects. fda.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Hydroxy-L-methioninamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves hydroxylation of L-methionine derivatives under controlled pH (e.g., using hydroxylamine derivatives in buffered aqueous solutions). Reagent stoichiometry and temperature (optimized between 25–40°C) are critical for minimizing side reactions. Post-synthesis purification via reverse-phase HPLC or recrystallization improves purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates. Adjust nitrogen atmosphere conditions to prevent oxidation of sensitive functional groups .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and hydroxyl group presence.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted precursors).
- HPLC : Reverse-phase columns (C18) with UV detection at 210–220 nm assess purity (>95% recommended for biological assays) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology :
- Reproducibility Checks : Validate assays using standardized cell lines (e.g., HEK293 or HepG2) and positive/negative controls.
- Batch Variability Analysis : Compare results across multiple synthesis batches to rule out purity or stereochemical inconsistencies.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-hydroxyphthalamide derivatives) to identify structure-activity relationships .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–9) for 1–4 weeks.
- Degradation Monitoring : Use LC-MS to quantify decomposition products (e.g., methionine sulfoxide) and calculate half-life.
- Light Sensitivity : Conduct parallel experiments with UV/visible light exposure to assess photodegradation .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., methionine aminopeptidases).
- MD Simulations : Perform 100-ns molecular dynamics runs to analyze conformational stability in aqueous vs. lipid bilayer environments.
- QSAR Studies : Corrogate electronic (HOMO/LUMO) and steric parameters with experimental IC values .
Q. What strategies mitigate interference from this compound in complex biological matrices during metabolomic studies?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from proteins/lipids.
- Internal Standards : Deuterated analogs (e.g., this compound-d) improve quantification accuracy via isotope dilution.
- Data Normalization : Apply machine learning algorithms (e.g., PCA) to distinguish compound-specific signals from background noise .
Methodological Notes
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem for raw spectral data and protocols .
- Ethical Compliance : Ensure all biological studies follow institutional guidelines for chemical safety and waste disposal (e.g., neutralization of reactive byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
